

PIK-C98: A Comparative Selectivity Profile Against a Kinase Panel

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Compound of Interest		
Compound Name:	PIK-C98	
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In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical nexus for cell growth, proliferation, and survival. Its frequent dysregulation in various malignancies has made it a prime target for drug development. **PIK-C98** is a novel inhibitor of Class I PI3K isoforms. This guide provides a comprehensive comparison of the selectivity profile of **PIK-C98** against a panel of kinases, alongside other well-characterized pan-PI3K inhibitors, supported by experimental data.

Biochemical Potency and Isoform Selectivity

PIK-C98 demonstrates potent inhibitory activity against all four Class I PI3K isoforms (α , β , δ , and γ). A comparative analysis of its half-maximal inhibitory concentration (IC50) with other pan-PI3K inhibitors reveals its standing in the field.



Inhibitor	Pl3Kα (IC50, μM)	PI3Kβ (IC50, μM)	Pl3Kδ (IC50, μM)	PI3Kγ (IC50, μM)	Reference
PIK-C98	0.59	1.64	3.65	0.74	[1]
ZSTK474	0.016	0.044	0.0046	0.049	[1][2]
Omipalisib (GSK212645 8)	0.000019	0.00013	0.000024	0.00006	[3][4]
Dactolisib (BEZ235)	0.004	0.075	0.007	0.005	[5][6]
Pictilisib (GDC-0941)	0.003	0.033	0.003	0.075	

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility and safety is its selectivity. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window. While comprehensive, direct head-to-head kinome-wide screening data for **PIK-C98** against a large panel is not publicly available, initial studies have demonstrated its high selectivity for PI3K.

PIK-C98 Selectivity:

In cell-free enzymatic assays, **PIK-C98** displayed minimal inhibitory effects on AKT (IC50 = $61.4 \,\mu\text{M}$) and no activity against PDK1 and mTOR at concentrations up to $300 \,\mu\text{M}$.[1] Cellular assays further confirmed the specific inhibition of the PI3K/AKT/mTOR signaling pathway, with no discernible effects on other kinases and proteins such as IGF-1R, ERK, p38, c-Src, and STAT3.[1]

Comparative Selectivity of Other Pan-PI3K Inhibitors:

A study profiling several pan-PI3K inhibitors against a panel of 442 kinases provides a broader perspective on their selectivity.



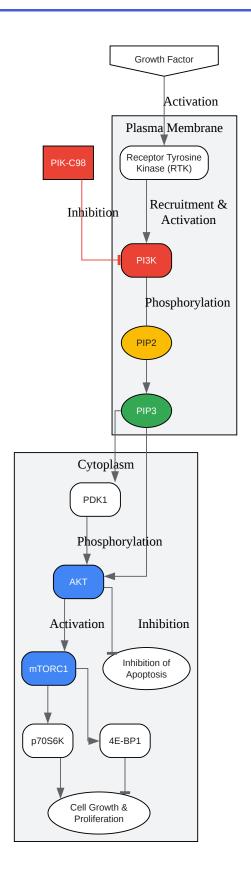
Inhibitor	Kinases with >80% Inhibition (at 1 μM)	Reference
Buparlisib (BKM120)	Highly selective for Class I PI3Ks and mTOR	[4]
Dactolisib (BEZ235)	Showed off-target binding to other kinases	[4]
Pictilisib (GDC-0941)	Significant off-target activity against JAK1 (JH2 pseudokinase domain)	[4]
Omipalisib (GSK2126458)	Data not explicitly detailed in the provided search results	
ZSTK474	Highly selective for PI3K over 139 other protein kinases	[1]

It is important to note that the kinase panel data for **PIK-C98** is not as extensive as for the other inhibitors listed, and the data is compiled from different studies, which may involve variations in experimental conditions.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of **PIK-C98** and how its selectivity is evaluated, it is crucial to visualize the targeted signaling pathway and the experimental workflows employed.

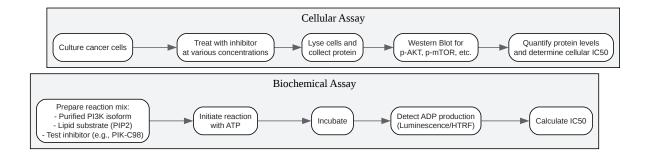




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Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by PIK-C98.





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Caption: Generalized experimental workflows for evaluating PI3K inhibitor activity.

Experimental Protocols

In Vitro PI3K Kinase Assay (Luminescence-based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

- Reagent Preparation:
 - Prepare a stock solution of the test inhibitor (e.g., PIK-C98) in DMSO.
 - Create serial dilutions of the inhibitor in a suitable kinase assay buffer.
 - Reconstitute the recombinant human PI3K enzyme (e.g., p110α/p85α) in a kinase dilution buffer.
 - Prepare the lipid substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).
 - Prepare the ATP solution in the kinase assay buffer.
- Assay Procedure:



- \circ In a 384-well plate, add a small volume (e.g., 5 μ L) of the serially diluted inhibitor or vehicle (DMSO) control.
- Add the diluted PI3K enzyme solution to each well.
- Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
- Initiate the kinase reaction by adding the ATP and PIP2 substrate solution.
- Incubate at room temperature for a specified duration (e.g., 60 minutes).

Detection:

- Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.
- Incubate to allow for the conversion of ADP to ATP.
- Add a kinase detection reagent to generate a luminescent signal.
- Measure the luminescence using a plate reader.

Data Analysis:

- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Western Blot Assay for PI3K Pathway Inhibition

This method assesses the effect of the inhibitor on the downstream signaling cascade within a cellular context.

- Cell Culture and Treatment:
 - Culture a suitable cancer cell line to approximately 80% confluency.



- Starve the cells in a serum-free medium for several hours to reduce basal pathway activation.
- Treat the cells with varying concentrations of the test inhibitor or vehicle control for a specified time (e.g., 2 hours).
- Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for a short period (e.g., 15-30 minutes).

Protein Extraction:

- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

· Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-AKT (Ser473), total AKT, p-mTOR, etc.).
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.



- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the phosphorylated protein signal to the total protein signal for each target.
 - Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration relative to the stimulated control.

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